Barium citrate

説明

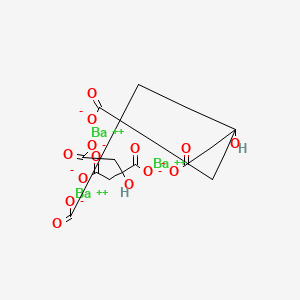

Barium citrate, with the chemical formula C₆H₁₀BaO₇ (anhydrous) or C₁₂H₂₄Ba₃O₂₁·7H₂O (heptahydrate), is a barium salt of citric acid. It appears as a greyish-white crystalline solid and is soluble in water and acidic solutions . Its molecular weight ranges from 331.47 g/mol (anhydrous) to 916.29 g/mol (heptahydrate) . Structurally, this compound features complex coordination environments, with barium cations exhibiting nine- or ten-coordinate geometries in hydrated forms . It is primarily utilized in materials science, such as in the synthesis of doped barium titanate ceramics via the Pechini process , and as a precursor for barium-containing compounds in electronic applications .

特性

IUPAC Name |

barium(2+);2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Ba/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVWOHWZXOQYDB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ba+2].[Ba+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Ba3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50913939 | |

| Record name | Barium 2-hydroxypropane-1,2,3-tricarboxylate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50913939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-25-4, 97403-84-4 | |

| Record name | Barium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribarium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097403844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium 2-hydroxypropane-1,2,3-tricarboxylate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50913939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribarium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tribarium dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9X0Y34WC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Direct Reaction of Barium Salts with Citric Acid

One of the classical preparation methods of barium citrate involves the direct reaction of a soluble barium salt with citric acid or citrate solutions.

Process Description : An inorganic barium salt such as barium nitrate, barium bromide, or barium chloride is dissolved in water and reacted with citric acid or a titanium citrate solution to form this compound precipitate. The reaction mixture is filtered to remove insoluble impurities, and the this compound is then washed, dried, and can be recrystallized from warm water to achieve high purity.

-

- Formation of a supersaturated solution upon mixing.

- Removal of insoluble residues like sulfates or oxalates by filtration.

- Precipitation of hydrated this compound crystals.

- Recrystallization enhances purity.

Thermal Treatment : The dried this compound can be calcined at temperatures above 690 °C to decompose into barium titanate or other derivatives if titanium is involved.

-

- The pyrolysis behavior shows weight loss corresponding to water and citric acid removal.

- Pre-firing at 800 °C improves ceramic properties when used as a precursor for barium titanate ceramics.

This method is well-documented in patent US3231328A and involves straightforward aqueous chemistry with mineral acids like hydrochloric acid preferred for dissolving barium titanate before citrate formation.

Citrate Gel Method Using Titanium Precursors

A more sophisticated and widely studied method involves the use of titanium precursors (e.g., titanium tetrachloride or titanium isopropoxide) reacted with citric acid to form titanyl citrate, followed by addition of this compound solutions to form gels.

-

- Titanium precursor reacts with citric acid to form a titanyl citrate precipitate.

- This compound or barium strontium citrate solutions are added to this precipitate, forming a gel.

- The gel is dried and then calcined to produce barium titanate or barium strontium titanate powders.

-

- Allows precise control of stoichiometry and homogeneity.

- Produces fine powders with controlled particle size and morphology.

- Enables tailoring of material properties by doping (e.g., strontium).

-

- Decomposition of gels occurs around 500 °C, forming carbonates and TiO2.

- Perovskite phase formation starts at 600 °C and completes near 1000 °C.

-

- Precipitation in ethanol or acetone affects gel viscosity.

- Freeze-drying yields powders with the lowest agglomeration and highest surface area.

-

- Powders sintered at 1300 °C achieve 95% theoretical density.

- The pH range of 5–6 during preparation yields powders closest to stoichiometric ratios.

- Only minimal free cations remain in solution, indicating efficient precipitation.

This method is detailed in research from the National Cheng Kung University, Taiwan, highlighting the chemical and thermal characteristics of the citrate gels and powders.

Complex Precursor Routes: Barium Titanyl Oxalate and Citrate

Barium Titanyl Oxalate Route :

- Barium titanyl oxalate tetrahydrate can be prepared and then calcined to yield barium titanate.

- The oxalate precursor is less soluble and requires higher temperatures (~700 °C) to decompose fully.

- This method may produce intermediate phases and requires careful control to avoid impurities.

Barium Titanium Citrate Route :

- Barium titanium citrate, a novel compound with seven H+ equivalents, is soluble in warm water and ammonium hydroxide.

- It decomposes at temperatures above 690 °C to form barium titanate.

- This method allows purification of barium titanate by dissolving it in mineral acid, adding citric acid, precipitating the citrate, and calcining.

-

- High purity products.

- Fine control over ceramic properties when used as a precursor.

-

- Pyrolysis curves indicate stepwise loss of water and citric acid.

- Pre-firing and sintering produce ceramics with high dielectric constants.

These preparation methods are well described in patent literature and scientific studies emphasizing the chemical behavior and thermal decomposition of citrate and oxalate precursors.

Comparison of Preparation Methods

| Preparation Method | Key Steps | Advantages | Disadvantages | Typical Temperature Range (Calcination) |

|---|---|---|---|---|

| Direct Reaction with Barium Salts | Mix barium salt + citric acid, precipitate, filter, dry, recrystallize | Simple, scalable, high purity achievable | Requires careful impurity removal | > 690 °C |

| Citrate Gel Method (Titanium Precursors + this compound) | Form titanyl citrate, add this compound, gel formation, drying, calcining | Precise stoichiometry, fine powders, tailored properties | More complex, requires controlled pH and drying | 500–1000 °C |

| Barium Titanyl Oxalate Precursor | Prepare oxalate complex, calcine | High purity, well-studied precursor | Intermediate phases, high calcination temp | > 700 °C |

| Barium Titanium Citrate Precursor | Dissolve barium titanate, add citric acid, precipitate, dry, calcine | Purification of barium titanate, high dielectric ceramics | Requires mineral acid dissolution step | > 690 °C |

Summary of Research Findings

- The citrate method provides superior control over particle size and phase purity compared to solid-state reactions.

- Thermal decomposition profiles show distinct stages of water and organic acid loss, critical for optimizing calcination.

- pH control during precipitation is crucial for stoichiometric accuracy.

- Drying methods (freeze-drying vs. air drying) significantly affect powder morphology and sintering behavior.

- The use of titanium citrate and this compound solutions enables formation of homogeneous gels, leading to high-quality ceramic materials upon calcination.

化学反応の分析

Acid-Base Reactions

Barium citrate reacts vigorously with strong acids to form soluble barium salts and regenerate citric acid. For example, hydrochloric acid protonates the citrate anion, displacing it from the barium complex:

This reaction is analogous to the behavior of other barium salts, such as barium hydroxide, which reacts exothermically with acids .

Key Observations

-

Reaction stoichiometry: 1:6 molar ratio of this compound to HCl.

-

Products: Barium chloride (water-soluble), citric acid, and water .

Thermal Decomposition

Thermogravimetric analysis (TGA) and X-ray diffraction (XRD) studies reveal multistep decomposition pathways for this compound under controlled heating :

-

Dehydration : Loss of crystalline water at ~150°C.

-

Ligand Decomposition : Between 250–500°C, the citrate ligand breaks down, releasing CO₂ and forming intermediate carbonates:

-

Carbonate Decomposition : Above 800°C, barium carbonate decomposes to barium oxide:

Experimental Data

| Temperature Range (°C) | Major Process | Products Identified |

|---|---|---|

| 150–200 | Dehydration | Anhydrous this compound |

| 250–500 | Ligand oxidation | BaCO₃, CO₂, H₂O |

| >800 | Carbonate decomposition | BaO, residual CO₂ |

Source: Calcination studies of citrate precursors .

Precipitation Reactions

This compound participates in metathesis reactions with sulfate ions, forming highly insoluble barium sulfate:

This reaction is critical in analytical chemistry for sulfate quantification and in industrial processes requiring barium sulfate’s inert properties .

Applications

-

Pharmaceuticals : Barium sulfate is used as a radiocontrast agent.

-

Materials Science : Insoluble sulfate coatings enhance corrosion resistance .

Hydrolysis and Aqueous Behavior

This compound’s limited solubility in water (~0.2 g/100 mL at 25°C) results in a weakly basic solution due to partial hydrolysis:

pH Dependency

科学的研究の応用

Biochemical Applications

Protein Precipitation

Barium citrate heptahydrate is utilized in proteomics research for protein precipitation. This technique aids in isolating and enriching proteins from complex biological mixtures. The compound's ability to form complexes with various anions makes it particularly useful in biochemical assays and studies.

Case Study: Recombinant Protein Expression

A study demonstrated that this compound can enhance the γ-carboxylation of recombinant proteins expressed in insect cells. The results indicated that up to 90% of the expressed human Factor IX (hFIX) was γ-carboxylated when using this compound, compared to 79% with CHO-expressed proteins. This highlights the compound's potential in optimizing protein expression systems .

Medical Imaging

Radiographic Imaging

Barium compounds, including this compound, are widely used in medical imaging, particularly in gastrointestinal studies. Barium sulfate is commonly employed as a contrast agent for X-ray imaging of the digestive system. Although this compound is not as prevalent as barium sulfate for this purpose, its chemical properties allow it to serve similar functions in specific contexts where solubility and complex formation are beneficial.

Biological Activities

Potential Biological Effects

Research has indicated that certain barium compounds can exhibit beneficial biological activities under controlled conditions. While high concentrations of barium can be toxic, compounds like this compound have been studied for their potential roles in metabolic regulation and antimicrobial properties. These findings suggest that this compound may have applications in developing biomaterials or therapeutic agents .

Material Science

Ceramics and Composite Materials

this compound has been explored for its role in synthesizing ceramics with desirable dielectric properties. For instance, studies have shown that barium titanium citrate can be processed into ceramics that exhibit high dielectric constants, making them suitable for electronic applications . The ability to manipulate the molar ratios of citric acid to cations during synthesis allows for tailored material properties.

Summary Table of Applications

作用機序

The mechanism of action of barium citrate involves the release of barium ions in solution. These ions can interact with various molecular targets and pathways, depending on the application. For example, in medical imaging, barium ions enhance the contrast of the gastrointestinal tract by absorbing X-rays, allowing for clearer visualization of internal structures.

類似化合物との比較

Comparison with Other Citrate Salts

Sodium Citrate (C₆H₅Na₃O₇)

Potassium Citrate (C₆H₅K₃O₇)

Calcium Citrate (Ca₃(C₆H₅O₇)₂·4H₂O)

- Solubility : Slightly soluble in water; freely soluble in hydrochloric acid .

- Applications : Dietary calcium supplement, pharmaceutical excipient.

- Safety: Non-toxic; preferred for patients with achlorhydria .

Table 1: Comparative Properties of Citrate Salts

Comparison with Other Barium Compounds

Barium Sulfate (BaSO₄)

Barium Chloride (BaCl₂·2H₂O)

- Solubility : Highly soluble in water.

- Applications : Laboratory reagent, fireworks.

- Safety : Highly toxic; causes hypokalemia and arrhythmias .

Table 2: Barium Compounds in Material Science

Structural and Functional Contrasts

- Coordination Chemistry : this compound exhibits higher coordination numbers (9–10) compared to calcium citrate (6–8) due to barium’s larger ionic radius .

- Dielectric Properties : Barium titanate derived from citrate precursors shows superior dielectric constants (~2,000–4,000) compared to oxides synthesized via solid-state methods .

- Toxicity Profile : Barium compounds (e.g., citrate, chloride) are significantly more toxic than alkali or alkaline earth citrates, necessitating strict handling protocols .

生物活性

Barium citrate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and environmental science. This article explores its biological properties, mechanisms of action, and implications based on current research findings.

This compound is an inorganic salt composed of barium and citric acid. Its chemical formula is . The compound is typically encountered as a white powder and is soluble in water, which facilitates its interaction with biological systems.

2. Role in Biological Assays

This compound has been utilized in biochemical assays, particularly in the precipitation of proteins such as human factor IX (hFIX). Approximately 98% of the recovered biological activity of hFIX was precipitated using this compound, indicating its utility in purification processes . This property is significant for therapeutic applications where high-purity proteins are required.

3. Influence on Cellular Mechanisms

Barium ions can influence cellular mechanisms through various pathways. For example, barium has been shown to affect calcium signaling pathways by substituting for calcium in certain biological processes. This substitution can lead to altered cellular responses, which may have implications in muscle contraction and neurotransmission.

Case Study: Protein Precipitation

A study examining the γ-carboxylation of hFIX based on this compound precipitation revealed that this method effectively assessed the functional status of the expressed protein . The results highlighted the importance of this compound in evaluating post-translational modifications critical for protein functionality.

Environmental Implications

Barium bioaccumulation by bacterial biofilms has been documented, suggesting that marine bacteria can facilitate barite formation through metabolic processes involving sulfate . This finding underscores the role of barium compounds in ecological contexts and their potential impact on biogeochemical cycles.

Data Tables

Q & A

Q. What are the standard methodologies for synthesizing barium citrate in laboratory settings?

this compound is typically synthesized via neutralization reactions between citric acid and barium carbonate or hydroxide. A common approach involves dissolving citric acid in deionized water, gradually adding barium carbonate under controlled pH (e.g., 6–8), and filtering the precipitate. The product is then washed and dried. Key parameters include temperature control (e.g., 60–80°C) and stoichiometric ratios (3:2 Ba:citrate). Characterization via FT-IR, XRD, and elemental analysis is recommended to confirm purity and structure .

Q. How can researchers ensure reproducibility in this compound solubility studies?

Solubility studies require standardized protocols:

- Use ultra-pure water and calibrated pH meters.

- Maintain consistent temperature (±0.1°C) using thermostatic baths.

- Conduct triplicate measurements with error margins <5%.

- Report solvent composition (e.g., ionic strength modifiers) and equilibration time (e.g., 24–48 hours). Data should align with established models like the Debye-Hückel equation for ionic activity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., carboxylate bands at ~1600 cm⁻¹).

- XRD : Confirms crystallinity and phase purity by matching peaks to reference patterns (e.g., ICDD PDF-2 database).

- ICP-OES : Quantifies barium content with precision (±0.1 ppm). Cross-validate results with TGA (thermal stability) and NMR (solution-state structure, if soluble) .

Advanced Research Questions

Q. How can contradictions in reported thermal decomposition behavior of this compound be resolved?

Discrepancies often arise from differing heating rates or atmospheric conditions (e.g., N₂ vs. air). To address this:

- Perform simultaneous TGA-DSC under controlled atmospheres.

- Compare kinetic models (e.g., Flynn-Wall-Ozawa vs. Kissinger) to identify activation energies.

- Publish raw data (mass loss curves, derivative plots) in supplementary materials for transparency .

Q. What experimental design principles apply to studying this compound’s coordination chemistry?

Use a PICOT framework:

- Population : this compound complexes.

- Intervention : Varying ligands (e.g., EDTA, amino acids).

- Comparison : Stability constants (log K) from potentiometric titrations.

- Outcome : Thermodynamic parameters (ΔG, ΔH).

- Time : Equilibrium time (e.g., 1–24 hours). Validate results with EXAFS or XPS for coordination environment analysis .

Q. How should researchers approach conflicting data on this compound’s electrochemical properties?

- Systematic Review : Aggregate studies using PRISMA guidelines, filtering by electrode type (e.g., glassy carbon vs. Pt), electrolyte (pH, concentration), and scan rates.

- Meta-Analysis : Calculate effect sizes for redox potentials and identify outliers.

- Experimental Replication : Standardize conditions (e.g., 0.1 M KCl electrolyte, 25°C) and use controlled-potential Coulometry for validation .

Q. What strategies optimize this compound’s application in novel materials (e.g., catalysts, polymers)?

- DoE (Design of Experiments) : Vary synthesis parameters (precursor ratios, calcination temperatures) and analyze outcomes via response surface methodology.

- In Situ Characterization : Use synchrotron XRD or Raman spectroscopy to monitor phase transitions during synthesis.

- Peer Review : Pre-publish protocols on preprint servers for community feedback .

Methodological Guidelines

- Data Reporting : Follow the Beilstein Journal’s standards: include raw datasets, calibration curves, and instrument settings in supplementary files .

- Ethical Compliance : Disclose conflicts of interest and funding sources, as per international publishing ethics .

- Literature Review : Use Google Scholar’s advanced operators (e.g., "this compound" AND "solubility") and track citations to identify seminal works .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。